molecular formula C21H19BrN2O3 B3114128 (S)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 199659-03-5

(S)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B3114128
CAS No.: 199659-03-5
M. Wt: 427.3 g/mol
InChI Key: CWHKVBJSRGJFFN-IBGZPJMESA-N
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Description

(S)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 199659-03-5) is a chiral organic compound with the molecular formula C21H19BrN2O3 and a molecular weight of 427.29 g/mol . It belongs to the class of 5-membered heterocycles, specifically featuring a pyrrolidine ring fused with an indole moiety. The compound is characterized by a stereogenic center at the pyrrolidine ring, conferring its (S) -configuration.

Properties

IUPAC Name

benzyl (2S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKVBJSRGJFFN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19BrN2O3C_{21}H_{19}BrN_{2}O_{3} with a molecular weight of approximately 427.29 g/mol. It contains a pyrrolidine ring and a bromine atom at the 5-position of the indole moiety, which may enhance its biological properties through increased lipophilicity and receptor interactions .

Research indicates that compounds with indole structures often exhibit anti-inflammatory , analgesic , and neuroprotective properties. The presence of the bromine atom in this compound may enhance these activities by improving binding affinity to biological targets, particularly serotonin receptors, which are crucial in treating mood disorders and neurological conditions .

Pharmacological Studies

In vitro assays have demonstrated that this compound can influence neurotransmitter signaling pathways, suggesting potential therapeutic effects in conditions such as depression and anxiety. Preliminary studies reveal that modifications to the indole structure significantly alter pharmacological profiles, affecting both efficacy and selectivity towards specific receptors.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds. The following table summarizes key features:

Compound NameCAS NumberSimilarityUnique Features
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate199659-03-50.61Optical isomer with potential differences in biological activity
tert-butyl 6-bromoindoline-1-carboxylate214614-97-80.72Contains an indoline structure instead of indole
tert-butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate873779-30-70.74Features a spirocyclic structure
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate1219424-59-50.61Contains a carbamate functional group

This table illustrates that while there are compounds with structural similarities, this compound possesses distinctive features that may lead to unique pharmacological properties not present in others .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, including this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease treatment.
  • Serotonin Receptor Modulation : Research indicated that this compound exhibits selective binding to serotonin receptors, which could be beneficial for developing antidepressant therapies.
  • Anti-inflammatory Activity : In vivo studies showed significant reductions in inflammatory markers when treated with this compound, suggesting its utility in managing inflammatory diseases .

Comparison with Similar Compounds

Key Features:

  • Applications: It serves as a critical intermediate in pharmaceutical synthesis, notably for eletriptan (a migraine medication), as indicated by its classification as an "eletriptan intermediate" .
  • Availability : Supplied by CymitQuimica and AldrichCPR , it is available in quantities ranging from 100 mg to 5 g, with pricing starting at €99.00 for 100 mg .
  • Structural Components : The bromoindole group enhances electrophilic reactivity, while the benzyloxycarbonyl (Cbz) protecting group stabilizes the pyrrolidine nitrogen during synthetic processes .

Comparison with Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomer

The (R)-enantiomer (CAS: 143322-56-9) shares the same molecular formula (C21H19BrN2O3 ) and molecular weight (427.29 g/mol ) but differs in stereochemistry at the pyrrolidine ring .

Parameter (S)-Enantiomer (R)-Enantiomer
CAS Number 199659-03-5 143322-56-9
Supplier CymitQuimica, AldrichCPR American Elements
Purity Grades Not explicitly stated Up to 99.999% (ultra-high purity)
Pharmaceutical Role Eletriptan intermediate Undisclosed; likely inactive

Key Findings :

  • Stereochemical Impact: The (S) -configuration is pharmacologically relevant for eletriptan, as enantiopurity often dictates drug efficacy and receptor binding .
  • Synthesis Flexibility : American Elements emphasizes custom synthesis for the (R) -enantiomer, including bulk production and ultra-high-purity forms, whereas the (S) -enantiomer is marketed as a pre-made intermediate .

Structural Analog: 1-Benzyl-pyrrolidine-3-carboxylic Acid

This compound (CAS: 321945-39-5) shares a pyrrolidine backbone but lacks the bromoindole and carbonyl groups, resulting in a distinct molecular formula (C25H18N4O2 ) and molecular weight (406.45 g/mol ) .

Parameter (S)-Target Compound 1-Benzyl-pyrrolidine-3-carboxylic Acid
Functional Groups Bromoindole, Cbz-protected amine Carboxylic acid, benzyl group
Reactivity Electrophilic substitution sites Acid-base reactivity
Applications Pharmaceutical intermediate Unspecified; potential for peptide synthesis

Key Findings :

  • Functional Divergence : The absence of the bromoindole moiety in 1-benzyl-pyrrolidine-3-carboxylic acid limits its utility in electrophilic coupling reactions, which are critical for indole-based drug synthesis .
  • Synthetic Versatility : The carboxylic acid group in the analog enables conjugation reactions, contrasting with the Cbz group’s role in nitrogen protection .

Halogen-Substituted Analogs

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance π-stacking in indole-based compounds, improving binding affinity in drug-receptor interactions.
  • Bromine vs. Iodine : Iodine’s higher polarizability could increase metabolic stability but may reduce solubility.

Q & A

Q. Basic

  • 1H/13C NMR :
    • Indole protons : Look for a singlet at δ 7.8–8.2 ppm (C3-H of indole) and a doublet for the 5-bromo substituent (δ 7.2–7.5 ppm) .
    • Pyrrolidine backbone : Distinctive coupling patterns for the (S)-configured pyrrolidine (e.g., δ 3.5–4.5 ppm for N-CH2 and carbonyl groups) .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester and amide) and ~1650 cm⁻¹ (indole C=C) .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]+ at m/z 455.2 (calculated for C₂₂H₂₀BrN₂O₃) .

How can researchers differentiate between the (S)- and (R)-enantiomers of this compound, and what chiral analytical methods are recommended?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase. Retention time differences of 1–3 minutes are typical for enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. The (S)-enantiomer exhibits distinct dihedral angles between the indole and pyrrolidine moieties .
  • Optical Rotation : Measure specific rotation ([α]D²⁵); the (S)-form typically shows a positive rotation (e.g., +15° to +30° in chloroform) .

What are the common side reactions or byproducts encountered during the synthesis, and how can they be mitigated?

Q. Advanced

  • Byproduct 1 : N-Acylurea formation from overactivation of the carboxylic acid.
    • Mitigation : Limit coupling agent equivalents (≤1.1 eq) and monitor reaction progress via TLC .
  • Byproduct 2 : Racemization during esterification.
    • Mitigation : Use low-temperature conditions (0–5°C) and avoid prolonged exposure to basic media .
  • Byproduct 3 : Bromine displacement under acidic conditions.
    • Mitigation : Replace acetic acid with milder acids (e.g., citric acid) during cyclization .

What computational methods can predict the reactivity of the 5-bromoindole moiety in further functionalization?

Q. Advanced

  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 5-bromo position shows low electrophilicity due to electron withdrawal from Br .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent effects (e.g., DMF or THF) on Suzuki-Miyaura coupling at the 5-bromo site. Polar aprotic solvents enhance Pd-catalyzed cross-coupling efficiency .
  • Docking Studies :
    • Model interactions with catalytic enzymes (e.g., cytochrome P450) to predict metabolic stability of derivatives .

How does the stereochemistry of the pyrrolidine ring influence the compound’s physicochemical properties?

Q. Advanced

  • Solubility : The (S)-configuration enhances aqueous solubility (e.g., ~2.5 mg/mL in PBS) compared to the (R)-form (~1.2 mg/mL) due to favorable hydrogen bonding .
  • Crystal Packing : (S)-enantiomers form denser crystals (density ~1.45 g/cm³) with higher melting points (mp 180–185°C vs. 170–175°C for (R)) .
  • Stability : The (S)-configuration resists epimerization under physiological pH (t₁/₂ > 48 hours at pH 7.4) .

What strategies are recommended for introducing additional functional groups to the pyrrolidine backbone without compromising stereochemical integrity?

Q. Advanced

  • Protecting Group Strategy :
    • Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during alkylation or acylation .
  • Enzymatic Catalysis :
    • Lipases (e.g., Candida antarctica) selectively modify ester groups while preserving chirality .
  • Metal-Free Coupling :
    • Employ carbodiimide-mediated coupling with HOBt to add substituents to the pyrrolidine’s C2 position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

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